1,2-Cyclononadiene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

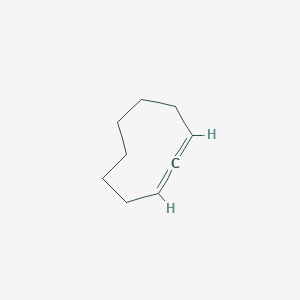

1,2-Cyclononadiene, also known as this compound, is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

2.1. Reaction with Aluminium(I) Reagents

One of the significant reactions involving 1,2-cyclononadiene is its interaction with aluminium(I) reagents. This reaction proceeds via a cheletropic mechanism, leading to the formation of metallocyclopropane derivatives.

-

Reaction Overview : The reaction of this compound with aluminium(I) leads to the formation of an aluminocyclopropane product through a formal (2+1) cycloaddition process.

-

Mechanistic Insights : The reaction is characterized by an immediate color change from orange to red upon mixing the reagents, indicating product formation. The resulting product features an exocyclic alkene moiety, which can be analyzed using NMR spectroscopy.

-

Thermodynamics : The formation of the aluminocyclopropane is exergonic with a Gibbs free energy change (ΔG298K∘=−30.6kcal mol−1) and exhibits a favorable activation barrier for the forward reaction, suggesting that this pathway is kinetically accessible under standard conditions .

2.2. Bromination Reactions

Bromination studies have shown that this compound can undergo bromination in various solvents, yielding isomeric bromomethoxycyclonenes.

-

Solvent Effects : In methanol, a mixture of products was obtained in a ratio of 40:60. The bromination does not yield cis-trans geometric isomers but rather results in a complex mixture indicative of multiple reaction pathways.

-

Intermediate Formation : The research suggests that intermediates formed during the bromination may play a crucial role in determining the final product distribution .

2.3. Photoaddition Reactions

The photoaddition of this compound to naphthalene has been investigated, revealing interesting outcomes.

-

Product Distribution : The primary products from this reaction are para adducts, with meta cycloadducts appearing as minor products. This indicates that light-induced reactions can lead to selective pathways based on steric and electronic factors.

-

Mechanistic Understanding : The formation of these adducts suggests that photoexcitation alters the reactivity profile of this compound, allowing for different cycloaddition pathways compared to thermal conditions .

Propiedades

Número CAS |

18526-52-8 |

|---|---|

Fórmula molecular |

C9H14 |

Peso molecular |

122.21 g/mol |

InChI |

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |

Clave InChI |

YHGPUHUSTRYSIC-UHFFFAOYSA-N |

SMILES |

C1CCCC=C=CCC1 |

SMILES canónico |

C1CCCC=C=CCC1 |

Key on ui other cas no. |

1123-11-1 |

Sinónimos |

[S,(-)]-1,2-Cyclononadiene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.